N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine
Description
N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a dimethylamino group at the 4-position of one benzene ring and a methyl group at the 4'-position of the adjacent ring.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(2)3/h4-11H,1-3H3 |
InChI Key |
MPTSNSLZIKOMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
N,N-Dimethyl-[1,1'-biphenyl]-4-amine
- Structure : Lacks the 4'-methyl group.
- Synthesis : Synthesized via Suzuki coupling of 4-bromo-N,N-dimethylaniline with phenylboronic acid (75% yield) .
- Properties : Light brown solid; reduced steric hindrance compared to the target compound.
- Applications : Used in organic electronics due to its planar structure and efficient charge transport .
N,N-Bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine
- Structure : Incorporates hexyloxy groups (electron-donating) and a thiophene moiety.
- Synthesis : Buchwald-Hartwig cross-coupling (45% yield) .
- Properties : Yellow oil; hexyloxy groups enhance solubility but reduce thermal stability (lower glass transition temperature, $T_g$).
- Applications : Optoelectronic devices, leveraging extended conjugation from thiophene .
4'-(4,5-Diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (4-BICFTPA)
Electronic and Optoelectronic Behavior
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl groups enhance electron density on the biphenyl core, raising HOMO levels and improving hole injection in OLEDs. This contrasts with CF₃-substituted derivatives (e.g., 4-BICFTPA), which lower HOMO levels for deeper blue emission .
Conjugation and Charge Transport :
Thermal and Solubility Properties
OLED Performance
- Target Compound : Predicted to serve as an HTM with balanced hole mobility ($10^{-4}$–$10^{-3}$ cm²/V·s) and stability, comparable to N,N-Dimethyl-[1,1'-biphenyl]-4-amine .
- 4-BICFTPA : Achieves external quantum efficiency (EQE) of 6.5% in deep-blue OLEDs due to CF₃-induced narrow emission .
- Thiophene Derivatives : Exhibit broad emission spectra unsuitable for deep-blue applications but useful in green-red OLEDs .
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : 5 mol% [PdCl₂(dppf)] ensures sufficient activity without excessive cost.
-
Base : K₃PO₄ (3 equivalents) facilitates transmetalation by deprotonating the boronic acid.
-
Solvent : Toluene provides a non-polar environment conducive to aryl coupling.
-
Temperature : The reaction proceeds under reflux (~110°C), typically completing within 12–24 hours.
Post-reaction workup involves high-temperature filtration to remove palladium residues, followed by column chromatography (eluting with 0–10% ethyl acetate in hexane) to isolate the product in 50% yield. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) confirm purity, with spectral data matching literature values.
Ligand and Substrate Effects
The choice of ligand critically influences reaction efficiency. While dppf is effective, other ligands like L8 (XPhos) or L17 (t-BuXPhos), noted in broader palladium-catalyzed C–N coupling literature, could potentially enhance yields or reduce catalyst loading. For example, L17 has been shown to accelerate challenging couplings in continuous-flow systems, suggesting its utility in scaling up this synthesis.
Alternative Synthetic Routes
Continuous-Flow Synthesis
Continuous-flow reactors, as demonstrated for N1-aryl benzotriazoles, offer advantages in scalability and safety. Implementing such systems for this compound could involve:
-
Precise temperature control to minimize side reactions.
-
In-line purification to reduce reliance on column chromatography.
Comparative Analysis of Methods
The Suzuki-Miyaura method remains the most direct route, albeit with moderate yields. Nickel-catalyzed reductions, while high-yielding, introduce additional steps for methyl group incorporation.
Challenges and Mitigation Strategies
Byproduct Formation
Purification
Column chromatography, though effective, poses scalability issues. Alternatives like recrystallization or centrifugal partition chromatography could be explored for industrial applications.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides as starting materials. For example, analogous biphenyl amines are synthesized using 4-bromoaniline and substituted boronic acids under basic conditions (e.g., K₂CO₃) in toluene/water mixtures . Optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical to achieving yields >70%. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane.
Q. How is the structural integrity of this compound verified?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and methyl group integration. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (expected ~265.35 g/mol). For example, in related biphenyl amines, ¹H NMR peaks for aromatic protons appear at δ 6.8-7.6 ppm, while N-methyl groups resonate at δ 3.0-3.2 ppm . Purity is assessed via HPLC with C18 columns and UV detection at 254 nm.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Structural analogs (e.g., 4-aminobiphenyl derivatives) are classified as hazardous due to potential carcinogenicity. Handling requires PPE (gloves, lab coats), use of fume hoods, and avoidance of inhalation/ingestion. Storage should be in inert atmospheres (argon) at 2-8°C to prevent degradation . Waste disposal must comply with institutional guidelines for aromatic amines.
Q. What role does this compound play in materials science, particularly OLED development?
Biphenyl amines with methyl substitutions are explored as hole-transport layers in OLEDs due to their electron-rich aromatic systems. For example, N,N-diphenylbiphenylamine derivatives enhance device efficiency by improving charge mobility and reducing energy barriers . Device testing involves cyclic voltammetry to determine HOMO/LUMO levels and thermal gravimetric analysis (TGA) for stability assessment.
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for derivatives of this compound?
Regioselectivity in bromination or nitration is influenced by steric and electronic effects of the N,N-dimethyl and 4'-methyl groups. Computational studies (DFT) predict preferential substitution at the para position of the unsubstituted phenyl ring. Experimental validation uses directing groups (e.g., -Bpin) or Lewis acid catalysts (e.g., FeCl₃) to steer reactivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?
Discrepancies arise from assay variability (cell lines, concentrations) and metabolite interference. For instance, antiproliferative activity in MCF-7 cells (IC₅₀ = 12 µM) may not replicate in neuronal models due to blood-brain barrier efflux. Standardized protocols (e.g., NIH/NCATS guidelines) and metabolite profiling (LC-MS/MS) are recommended to reconcile data .
Q. How can computational modeling predict biomolecular interactions of this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like kinase enzymes or GPCRs. For analogs, fluorine-substituted biphenyl amines show higher affinity for serotonin receptors (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with Phe residues . QSAR models further correlate substituent electronegativity with activity.
Q. What methodologies optimize solubility for in vivo studies?
The compound’s limited aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., Cremophor EL) or nanoformulation (liposomes). For PET tracer development, radiosynthesis with ¹⁸F-labeled analogs (e.g., 4’-fluoro derivatives) improves biodistribution, as seen in glutamine-derived tracers . Solubility is quantified via shake-flask method with UV-Vis calibration curves.
Q. How can enantiomeric or diastereomeric impurities be resolved during synthesis?
Chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients separates stereoisomers. For example, fluorinated biphenyl amines require 30% isopropanol to achieve baseline resolution (R > 1.5). Alternatively, asymmetric catalysis using BINAP ligands ensures enantioselective synthesis .
Q. What experimental designs validate the compound’s utility in photodynamic therapy (PDT)?
PDT efficacy is tested via singlet oxygen quantum yield (ΦΔ) measurements using 1,3-diphenylisobenzofuran (DPBF) as a probe. Methyl groups enhance intersystem crossing, as seen in biphenylamine-phthalocyanine conjugates (ΦΔ = 0.62). In vivo models (e.g., murine tumors) assess tumor regression under 650 nm irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
